molecular formula C11H15BrClNO2 B13633835 methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride

methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride

Cat. No.: B13633835
M. Wt: 308.60 g/mol
InChI Key: APALPHDKSOZNPA-HNCPQSOCSA-N
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Description

Methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride is a chemical compound with the molecular formula C10H13BrClNO2 It is a derivative of butanoic acid and contains an amino group and a bromophenyl group

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azide and cyanide derivatives.

Scientific Research Applications

Methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15BrClNO2

Molecular Weight

308.60 g/mol

IUPAC Name

methyl (3R)-3-amino-4-(3-bromophenyl)butanoate;hydrochloride

InChI

InChI=1S/C11H14BrNO2.ClH/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m1./s1

InChI Key

APALPHDKSOZNPA-HNCPQSOCSA-N

Isomeric SMILES

COC(=O)C[C@@H](CC1=CC(=CC=C1)Br)N.Cl

Canonical SMILES

COC(=O)CC(CC1=CC(=CC=C1)Br)N.Cl

Origin of Product

United States

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